21-Desacetyl Difluprednate-d5
Description
21-Desacetyl Difluprednate-d5 (C₂₅H₂₇D₅F₂O₆; Mol. Wt. 471.55) is a deuterium-labeled analog of 21-Desacetyl Difluprednate, a metabolite and impurity of the synthetic glucocorticoid Difluprednate . This compound is synthesized by replacing five hydrogen atoms with deuterium at specific positions, enhancing its utility as a stable isotope-labeled internal standard in quantitative LC-MS/MS analyses . Its primary application lies in pharmacokinetic and metabolic studies, enabling precise tracking of the parent drug and its metabolites in biological matrices .
Properties
Molecular Formula |
C25H32F2O6 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,4,4,4-pentadeuteriobutanoate |
InChI |
InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,4D2 |
InChI Key |
BQEJAAIPKDQEPV-BMYGYJMNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Desacetyl Difluprednate-d5 involves the incorporation of deuterium atoms into the molecular structure of 21-Desacetyl Difluprednate. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of 21-Desacetyl Difluprednate-d5 typically involves custom synthesis. Companies like SynZeal and BOC Sciences offer custom synthesis services to produce this compound in the required quantities .
Chemical Reactions Analysis
Types of Reactions
21-Desacetyl Difluprednate-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 21-Desacetyl Difluprednate-d5. These products are often used in further research and development.
Scientific Research Applications
21-Desacetyl Difluprednate-d5 is widely used in scientific research due to its stable isotope labeling properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in metabolic studies to trace the pathways and interactions of prednisolone and its derivatives.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of prednisolone in the body.
Industry: Applied in quality control and stability studies for pharmaceutical products containing prednisolone.
Mechanism of Action
The mechanism of action of 21-Desacetyl Difluprednate-d5 is similar to that of prednisolone. It acts by inducing the production of phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid . This results in the reduction of inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-Deuterated Parent Compound: 21-Desacetyl Difluprednate
- Structure : Shares the same core structure as 21-Desacetyl Difluprednate-d5 but lacks deuterium substitution.
- Molecular Formula : C₂₅H₃₂F₂O₆; Mol. Wt. 466.52; CAS 23640-96-2 .
- Role: Identified as a hydroxy impurity of Difluprednate, formed via esterase-mediated deacetylation .
| Property | 21-Desacetyl Difluprednate-d5 | 21-Desacetyl Difluprednate |
|---|---|---|
| Molecular Formula | C₂₅H₂₇D₅F₂O₆ | C₂₅H₃₂F₂O₆ |
| Molecular Weight | 471.55 | 466.52 |
| CAS Number | NA | 23640-96-2 |
| Primary Use | Isotopic internal standard | Impurity/metabolite study |
| Detection in LC-MS/MS | Distinct m/z due to D5-label | Baseline m/z (e.g., ~466) |
Other Deuterated Analogs
21-Desacetyl Difluprednate-d3
- Molecular Formula : C₂₅D₃H₂₉F₂O₆; Mol. Wt. 469.53; CAS NA .
- Comparison : Contains three deuterium atoms instead of five, resulting in a smaller mass shift (~3 Da) in MS analysis. Used in similar analytical contexts but with reduced isotopic distinction compared to the D5 variant.
Difluprednate-d5
- Molecular Formula : C₂₇H₂₉D₅F₂O₆; Mol. Wt. 511.62; CAS 23674-86-4 (unlabeled) .
- Role : Deuterated parent drug, highlighting the importance of isotopic labeling in differentiating drug and metabolite signals.
Structural Analogs and Derivatives
21-Desacetyl-21-Dehydro Difluprednate
- Molecular Formula : C₂₅H₃₀F₂O₆; Mol. Wt. 464.51/482.52; CAS NA .
- Key Difference : Lacks both the acetyl group and a hydrogen atom at C21, altering metabolic stability and receptor binding.
21-Desacetyl-21-Despropyl Difluprednate
- Molecular Formula : C₂₂H₂₆F₂O₆; Mol. Wt. 424.44; CAS NA .
- Role : Demonstrates how structural modifications (e.g., removal of propyl groups) impact solubility and glucocorticoid activity.
Metabolites of Related Corticosteroids
21-Desacetyl Deflazacort Molecular Formula: C₂₃H₂₉NO₅; Mol. Wt. 399.48; CAS 13649-57-5 . Comparison: Active metabolite of Deflazacort, another corticosteroid. While structurally distinct from Difluprednate derivatives, it shares the "21-desacetyl" functional group, underscoring the role of esterase-mediated activation in prodrugs . Metabolism: Primarily metabolized by CYP3A4, unlike Difluprednate derivatives, which undergo hepatic and extrahepatic esterase cleavage .
Analytical and Pharmacokinetic Comparisons
Metabolic Stability
- Non-deuterated analogs (e.g., 21-Desacetyl Difluprednate) are more susceptible to enzymatic degradation, influencing their half-life in vivo .
Q & A
Q. How is 21-desacetyl difluprednate-d5 synthesized, and what analytical methods validate its structural integrity?
Methodological Answer :
- Synthesis : The deuterated form is typically synthesized via selective hydrogen-deuterium exchange using deuterated reagents (e.g., D₂O or deuterated acids/bases). The C-21 position is targeted due to its metabolic relevance .
- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H-NMR) confirms deuterium incorporation, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (exact mass 469.236) and isotopic purity (>98%) . Liquid Chromatography-Mass Spectrometry (LC-MS) with a C18 column and acetonitrile/water gradients ensures chromatographic separation and purity assessment .
Q. What are the primary applications of 21-desacetyl difluprednate-d5 in pharmacological research?
Methodological Answer :
- Internal Standard : Used in quantitative LC-MS/MS for analyzing endogenous corticosteroids or prodrug metabolites (e.g., deflazacort) in biological matrices. Its deuterated structure minimizes matrix effects and ion suppression .
- Metabolic Studies : Tracks metabolic pathways in vitro (e.g., liver microsomes) and in vivo (rodent models) to identify active metabolites and assess pharmacokinetic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic stability data for 21-desacetyl difluprednate-d5 across species?
Methodological Answer :
- Cross-Species Validation : Conduct parallel assays using liver microsomes from humans, rats, and dogs under standardized conditions (pH 7.4, 37°C). Monitor deuterated vs. non-deuterated metabolite ratios via LC-MS/MS to isolate species-specific enzyme interactions .
- Data Harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., enzyme expression levels, incubation time) and validate findings against published kinetic parameters (e.g., Km, Vmax) .
Q. What experimental designs optimize the use of 21-desacetyl difluprednate-d5 in quantifying glucocorticoid receptor binding affinity?
Methodological Answer :
- Competitive Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) with deuterated ligand as a tracer. Titrate non-deuterated difluprednate to calculate IC₅₀ values, correcting for isotopic effects via Hill-Langmuir equations .
- Control Strategies : Include negative controls (e.g., dexamethasone) and deuterated blanks to account for nonspecific binding artifacts .
Q. How do deuterium kinetic isotope effects (KIEs) influence the stability of 21-desacetyl difluprednate-d5 in physiological conditions?
Methodological Answer :
- KIE Quantification : Compare degradation rates (t₁/₂) of deuterated vs. non-deuterated analogs in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) at 37°C. Use LC-MS to monitor hydrolytic cleavage at the C-21 ester bond, calculating ΔΔG‡ via Eyring-Polanyi plots .
- Computational Modeling : Apply density functional theory (DFT) to predict deuterium’s impact on bond dissociation energies, validating results with experimental Arrhenius parameters .
Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis for reproducible research?
Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., reaction temperature, deuterium source purity) affecting isotopic enrichment. Implement in-process controls (IPC) via FT-IR spectroscopy to monitor deuteration efficiency .
- Quality Assurance : Adhere to ISO/IEC 17025 guidelines for batch certification, including isotopic purity certificates and stability data (-20°C storage recommendations) .
Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies in reported LC-MS/MS sensitivity for 21-desacetyl difluprednate-d5 across laboratories?
Methodological Answer :
- Interlaboratory Calibration : Share deuterated reference standards and harmonize MS parameters (e.g., collision energy, ion source temperature) via consensus protocols (e.g., EMA Bioanalytical Method Validation Guidelines) .
- Matrix Effect Mitigation : Use isotope dilution mass spectrometry (IDMS) with matched biological matrices (e.g., plasma, urine) to normalize ion suppression variability .
Q. What statistical approaches reconcile conflicting in vivo efficacy data for deuterated vs. non-deuterated corticosteroids?
Methodological Answer :
- Meta-Analysis : Aggregate pharmacokinetic (PK) data from preclinical studies using random-effects models. Adjust for covariates (e.g., dose, administration route) and perform subgroup analysis by species/strain .
- Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models incorporating deuterium KIEs to predict exposure-response relationships .
Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical reporting of deuterated compound studies to avoid data manipulation?
Methodological Answer :
- Transparency Protocols : Pre-register synthesis and analytical methods on platforms like Open Science Framework (OSF). Disclose raw spectral data (NMR, HRMS) in supplementary materials with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
- Peer Review : Engage independent labs for method replication, emphasizing adherence to ICH Q2(R1) validation criteria for analytical procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
